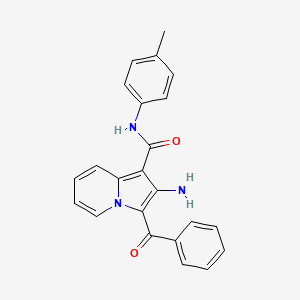

2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a bicyclic indolizine core substituted at three key positions:

- Position 2: An amino (-NH₂) group.

- Position 3: A benzoyl (C₆H₅CO-) group.

- Position 1: A carboxamide (-CONH-) linked to a 4-methylphenyl (C₆H₄(CH₃)-) group.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHAPRQNHTYQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide typically involves radical cyclization and cross-coupling reactions. These methods are efficient for constructing the indolizine ring and forming C–C or C–X bonds with high atom- and step-economy . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is being explored for its potential therapeutic applications in treating diseases such as cancer and viral infections.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 4-Fluorobenzoyl (): Fluorine’s electron-withdrawing nature enhances polarity and may influence binding interactions in biological systems. 3-Nitrobenzoyl (): The nitro group significantly elevates molecular weight (428.44 vs. 377.42) and introduces strong electron-withdrawing effects, which could impact reactivity.

- R2 (N-Aryl Group): 4-Methylphenyl (Target): The methyl group enhances lipophilicity (logP ~3.5* estimated) compared to polar substituents. 4-Methoxyphenyl (): Methoxy increases hydrophilicity but may reduce membrane permeability. 2-Chlorophenyl (): Chlorine’s steric and electronic effects could hinder rotational freedom or hydrogen bonding.

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the key steps and optimized conditions for synthesizing 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the amino and carboxamide groups via nucleophilic substitution (e.g., using amines and coupling agents like EDCI or DCC) .

- Benzoylation : Electrophilic aromatic substitution with benzoyl chloride under acidic/basic conditions .

- Optimization : Reaction parameters include temperature (70–120°C), solvent choice (DMF, THF), and time (6–24 hrs). Purity is monitored via TLC and NMR .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional groups (e.g., benzoyl protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 359.4 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate carboxamide C=O stretching .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : In vitro assays (e.g., MTT) show IC₅₀ values in the micromolar range against breast cancer cell lines (MCF-7) .

- Anti-inflammatory Effects : Inhibition of COX-2 enzyme (70–80% at 10 µM) in RAW 264.7 macrophage models .

- Target Identification : Preliminary docking studies suggest interactions with kinase domains (e.g., EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., chloro vs. methyl substituents) to identify critical functional groups. For example, 4-methylphenyl enhances lipophilicity and membrane permeability vs. 4-chlorophenyl .

- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal methods (e.g., Western blot for protein targets) .

- Meta-Analysis Tools : Use computational platforms (e.g., PubChem BioAssay) to aggregate data and identify trends .

Q. What strategies optimize the compound’s selectivity for specific molecular targets?

- Methodological Answer :

- Fragment-Based Drug Design : Replace the benzoyl group with bioisosteres (e.g., thiophene) to reduce off-target binding .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

- Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR) to refine binding poses .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Common impurities include:

| Byproduct | Source | Mitigation |

|---|---|---|

| Dehalogenated intermediates | Incomplete benzoylation | Use excess benzoyl chloride |

| Oxidized indolizine derivatives | Exposure to atmospheric oxygen | Conduct reactions under N₂/Ar |

- Process Analytical Technology (PAT) : Implement in situ FTIR to monitor reaction progress and adjust parameters dynamically .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (∼3.2), solubility (∼0.05 mg/mL), and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using GROMACS; results suggest limited CNS uptake due to high polar surface area (∼90 Ų) .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for anticancer activity?

- Methodological Answer :

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) cells show differential sensitivity due to receptor expression .

- Assay Conditions : Viability assays (MTT vs. ATP luminescence) yield discrepancies. Normalize data using Z’-factor validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.